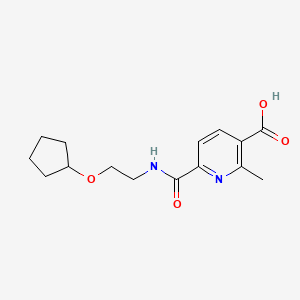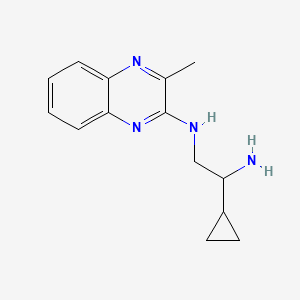
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, also known as CX1739, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at the University of Oxford and has since been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is complex and involves the modulation of various signaling pathways. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid leads to the activation of the tumor suppressor protein p53, which in turn leads to the induction of apoptosis in cancer cells. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has also been shown to inhibit the activity of the NF-κB pathway, which is a key mediator of inflammation and immune responses.
Biochemical and Physiological Effects:
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has also been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid for lab experiments is its specificity for CK2 and NF-κB pathways, which allows for targeted inhibition of these pathways. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid also has a relatively low toxicity profile, which makes it an attractive candidate for therapeutic applications. However, one of the limitations of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. One area of research is the development of more efficient synthesis methods for 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, which could improve its solubility and bioavailability. Another area of research is the identification of specific disease targets for 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the long-term effects of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid on biochemical and physiological processes, as well as its potential for drug interactions.
Méthodes De Synthèse
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with cyclopentanol to form the ester intermediate, which is subsequently treated with N,N-diisopropylethylamine and 2-chloro-N-(2-hydroxyethyl)acetamide to yield 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid.
Applications De Recherche Scientifique
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer research, 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disorders, 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. In inflammatory conditions, 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
Propriétés
IUPAC Name |
6-(2-cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-12(15(19)20)6-7-13(17-10)14(18)16-8-9-21-11-4-2-3-5-11/h6-7,11H,2-5,8-9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVGFDQSIKGBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NCCOC2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)
![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)


![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)


![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)


